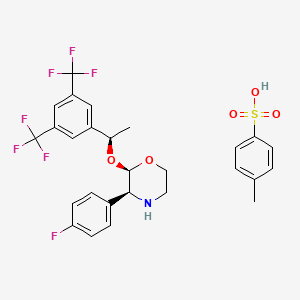

(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine 4-methylbenzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is used for the management and prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV) in cancer patients .

Molecular Structure Analysis

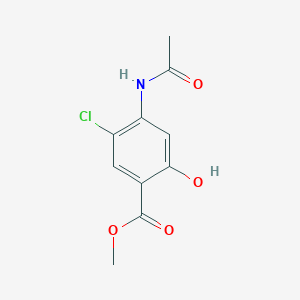

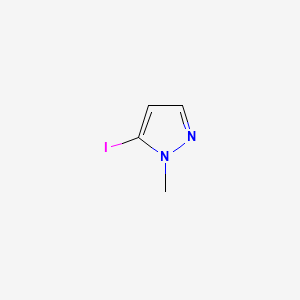

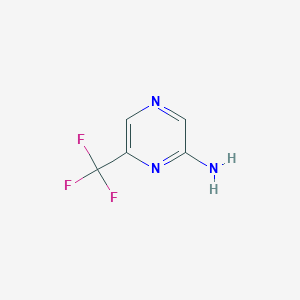

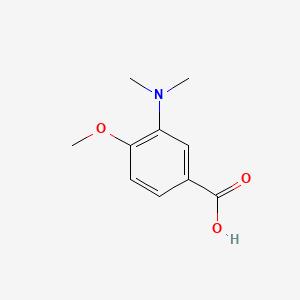

The molecular structure of this compound includes a morpholine ring, which is a six-membered ring with one oxygen and one nitrogen atom. It also contains phenyl groups, which are aromatic rings, and a sulfonate group, which is a sulfur atom bonded to three oxygen atoms . The compound has a molecular weight of 609.56 g/mol .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 396.34°C and a predicted melting point of 150.88°C. Its Log Octanol-Water Partition Coefficient (Log Kow) is estimated to be 4.99, indicating its relative solubility in water and octanol .Wissenschaftliche Forschungsanwendungen

Morpholine Derivatives and Chemical Synthesis

Morpholine derivatives, such as the specified compound, have been synthesized and studied for their potential as chemical intermediates and their applications in medicinal chemistry. For example, Guzyr et al. (2013) discussed the synthesis of adducts of (amino)(aryl)carbene with phosphorus pentafluoride using morpholinosulfur trifluoride, highlighting the chemical versatility of morpholine derivatives in creating complex chemical entities Guzyr et al., 2013.

Polymorphic Studies in Pharmaceutical Compounds

Skrdla et al. (2001) investigated the polymorphic transformation of a pharmaceutical compound closely related to the one mentioned, underlining the importance of polymorphism in drug development for achieving desired solubility and stability characteristics Skrdla et al., 2001.

Advanced Drug Synthesis Techniques

Research has also focused on advanced synthesis techniques for compounds with potential therapeutic effects. Brands et al. (2003) described an efficient synthesis method for an NK1 receptor antagonist, showcasing the application of morpholine derivatives in creating potent pharmaceutical agents Brands et al., 2003.

Novel Polymeric Materials

On the materials science front, Banerjee et al. (2009) explored the synthesis of hyperbranched poly(arylene ether)s from a new activated trifluoro B3 monomer, demonstrating the use of fluorinated morpholine derivatives in the development of high-performance polymers with excellent thermal stability Banerjee et al., 2009.

Enantiomeric Recognition Studies

Lili Zhou et al. (2003) conducted a detailed mechanistic study on the enantiomeric recognition involving gamma-cyclodextrin and a compound structurally similar to the one of interest. This research highlights the role of chiral discrimination in drug design and the development of more effective pharmaceutical formulations Lili Zhou et al., 2003.

Eigenschaften

IUPAC Name |

(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F7NO2.C7H8O3S/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12;1-6-2-4-7(5-3-6)11(8,9)10/h2-5,8-11,17-18,28H,6-7H2,1H3;2-5H,1H3,(H,8,9,10)/t11-,17+,18-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSDKFVTNMLFGV-YNXGUESPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](NCCO2)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26F7NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469085 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--(2R,3S)-2-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

609.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine 4-methylbenzenesulfonate | |

CAS RN |

200000-59-5 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--(2R,3S)-2-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Chloro-4-[(prop-2-yn-1-yl)sulfanyl]benzene](/img/structure/B1314360.png)

![Bicyclo[3.2.1]octan-3-amine](/img/structure/B1314372.png)

![4-[(3,4-Dichlorophenyl)methoxy]aniline](/img/structure/B1314381.png)